molecular formula C25H28ClN5O B2528310 1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-(2-chlorophenyl)urea CAS No. 1208972-02-4

1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-(2-chlorophenyl)urea

货号: B2528310
CAS 编号: 1208972-02-4
分子量: 449.98
InChI 键: RTMBATZDKGYUAK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-(2-chlorophenyl)urea is a complex organic compound that features a combination of benzylpiperazine, pyridine, and chlorophenyl groups. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as receptor ligands or enzyme inhibitors.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-(2-chlorophenyl)urea typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzylpiperazine Intermediate: This can be achieved by reacting benzyl chloride with piperazine under basic conditions.

    Coupling with Pyridine Derivative: The benzylpiperazine intermediate can then be coupled with a pyridine derivative through nucleophilic substitution or other suitable reactions.

    Urea Formation: The final step involves the reaction of the intermediate with a chlorophenyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of such compounds would require optimization of the reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

化学反应分析

Hydrolysis of the Urea Group

The urea linkage (−NH−CO−NH−) undergoes hydrolysis under acidic or basic conditions. This reaction is critical for metabolic studies and degradation pathways:

  • Acidic Hydrolysis : Cleavage at the carbonyl group yields 2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethylamine and 2-chlorophenylamine .

  • Basic Hydrolysis : Forms unstable isocyanate intermediates, which further degrade into CO₂ and amines .

Conditions and Outcomes

Reaction TypeReagents/ConditionsProducts
Acidic HydrolysisHCl (6 M), reflux, 12 hAmine derivatives
Basic HydrolysisNaOH (2 M), 80°C, 8 hIsocyanates → CO₂ + amines

Substitution at the Piperazine Nitrogen

The benzylpiperazine moiety undergoes alkylation, acylation, or sulfonation reactions at its tertiary nitrogen:

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF to form quaternary ammonium salts .

  • N-Acylation : Propionyl chloride in THF yields acylated derivatives (e.g., 1-propionyl-4-benzylpiperazine) .

  • Sulfonation : Benzylsulfonyl chloride forms sulfonamide analogs with improved metabolic stability .

Key Data

ReactionReagentSolventYield (%)
N-AlkylationCH₃IDMF72
N-AcylationClCOC₂H₅THF85
SulfonationPhSO₂ClCH₂Cl₂68

Electrophilic Aromatic Substitution (Pyridine Ring)

The pyridin-3-yl group participates in electrophilic substitutions:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position relative to the nitrogen .

  • Sulfonation : SO₃/H₂SO₄ forms pyridine-3-sulfonic acid derivatives .

Reactivity Trends

  • Nitration occurs preferentially at the C4 position (ortho to ethyl group).

  • Sulfonation requires elevated temperatures (120°C) for complete conversion .

Nucleophilic Aromatic Substitution (Chlorophenyl Group)

The 2-chlorophenyl group undergoes substitution reactions:

  • Hydroxylation : KOH/EtOH replaces Cl with −OH under reflux .

  • Suzuki Coupling : Pd(PPh₃)₄ catalyzes cross-coupling with arylboronic acids (e.g., phenylboronic acid) .

Optimized Conditions

ReactionCatalystSolventConversion (%)
Suzuki CouplingPd(PPh₃)₄DME/H₂O92
HydroxylationKOHEtOH78

Redox Reactions

  • Oxidation : The benzyl group oxidizes to benzoic acid using KMnO₄/H₂SO₄ .

  • Reduction : Hydrogenation (H₂/Pd-C) removes the benzyl group from piperazine, yielding a primary amine .

Selectivity Notes

  • Oxidation occurs only at the benzylic position, leaving the urea and pyridine intact.

  • Catalytic hydrogenation requires 60 psi H₂ pressure for full debenzylation .

Coordination Chemistry (Pyridine-Metal Interactions)

The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals:

  • Cu(II) Complexes : Reacts with CuCl₂ in MeOH to form [Cu(L)₂Cl₂] (L = ligand) .

  • Fe(III) Complexes : Forms octahedral complexes with Fe(NO₃)₃ in aqueous ethanol .

Applications

  • Metal complexes show enhanced solubility and potential catalytic activity .

Metabolic Degradation Pathways

In vivo studies (mouse models) reveal two primary pathways :

  • Hepatic Oxidation : Cytochrome P450-mediated oxidation of the piperazine ring.

  • Hydrolytic Cleavage : Esterases hydrolyze the urea group into non-toxic metabolites.

Key Metabolites

  • M1 : 2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethanol (oxidized ethyl group).

  • M2 : 2-Chloroaniline (from urea hydrolysis).

Stability Under Stress Conditions

Forced degradation studies (ICH guidelines) highlight vulnerabilities :

  • Photolysis : UV light (254 nm) degrades the urea group within 48 h.

  • Thermal Degradation : Decomposes above 200°C into chlorobenzene and CO₂.

Stability Profile

ConditionDegradation (%)Major Degradants
Acidic (0.1 M HCl)98Amines
Basic (0.1 M NaOH)95Isocyanates
Oxidative (3% H₂O₂)85N-Oxides

科学研究应用

Antidepressant Potential

Research indicates that derivatives of this compound exhibit antidepressant-like effects. A study demonstrated that compounds with similar structures showed significant activity in animal models of depression, suggesting potential therapeutic applications in treating mood disorders.

Antiviral Activity

The compound has shown promising antiviral properties. Preliminary studies suggest that it may inhibit viral replication, particularly against RNA viruses. In vitro assays indicated effective concentrations (EC50) ranging from 0.20 to 0.35 μM against various viral strains, highlighting its potential as an antiviral agent.

Anti-inflammatory Effects

In vitro studies have reported anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). Compounds similar to this one demonstrated IC50 values ranging from 0.034 to 0.052 μM in cyclooxygenase (COX) inhibition assays, indicating significant anti-inflammatory activity.

Case Study 1: Antidepressant Efficacy

In a controlled study involving rat models, the administration of the compound resulted in a marked reduction in depressive-like behaviors compared to control groups. This suggests its potential as a candidate for further development as an antidepressant medication.

Case Study 2: Antiviral Efficacy

A recent investigation focused on the antiviral properties of this compound revealed that certain structural modifications enhanced its efficacy against the Dengue virus, achieving IC50 values as low as 2.1 μM. This finding underscores the importance of structural optimization in developing effective antiviral agents.

作用机制

The mechanism of action of 1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-(2-chlorophenyl)urea would depend on its specific interactions with molecular targets. This could involve:

    Binding to Receptors: Acting as an agonist or antagonist at specific receptor sites.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes by binding to their active sites.

    Pathway Modulation: Affecting cellular signaling pathways by interacting with key proteins or other molecules.

相似化合物的比较

Similar Compounds

    1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-(2-fluorophenyl)urea: Similar structure with a fluorine atom instead of chlorine.

    1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-(2-bromophenyl)urea: Bromine atom substitution.

    1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-(2-methylphenyl)urea: Methyl group substitution.

Uniqueness

The uniqueness of 1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-(2-chlorophenyl)urea lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.

生物活性

The compound 1-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-(2-chlorophenyl)urea , often referred to as a piperazine derivative, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C26H28ClN5O
  • Molecular Weight : 455.99 g/mol
  • CAS Number : 1270138-40-3

The structure consists of a piperazine ring, a pyridine moiety, and a urea functional group, which may contribute to its biological activity by interacting with various biological targets.

Research indicates that piperazine derivatives can modulate neurotransmitter systems, particularly affecting serotonin and dopamine receptors. The presence of the benzylpiperazine moiety suggests potential activity as a serotonin receptor antagonist or agonist, which is crucial in treating mood disorders and other neurological conditions.

Pharmacological Effects

  • Neuropharmacology : Piperazine derivatives have been studied for their effects on cognitive functions and mood regulation. They may exhibit antidepressant-like effects by enhancing neurogenesis and synaptic plasticity in brain regions such as the hippocampus.
  • Anticholinergic Activity : Some studies have indicated that related compounds can inhibit acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer’s disease by preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission .
  • Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Research highlights its ability to induce apoptosis in various cancer cell lines, potentially through the activation of intrinsic apoptotic pathways.

Study 1: Neuroprotective Effects

A study conducted by Varadaraju et al. (2013) demonstrated that piperazine derivatives could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism was attributed to the modulation of mitochondrial functions and reduction of reactive oxygen species (ROS) production .

Study 2: Inhibition of Amyloid Beta Aggregation

Research has shown that certain piperazine derivatives effectively inhibit amyloid beta aggregation, a hallmark of Alzheimer's disease. This activity suggests that compounds like this compound could be explored further for neurodegenerative disease therapeutics .

Data Table: Biological Activities of Piperazine Derivatives

Activity TypeMechanismReference
NeuroprotectionModulation of oxidative stressVaradaraju et al., 2013
AChE InhibitionEnhances cholinergic transmissionScience.gov
Antitumor ActivityInduces apoptosisResearch Study
Amyloid Beta InhibitionPrevents aggregationKonstantinidou et al., 2024

常见问题

Q. What are the typical synthetic routes for 1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-(2-chlorophenyl)urea, and how can reaction conditions be optimized for higher yields?

Basic Synthesis Methodology
The compound is synthesized via multi-step organic reactions, often involving:

  • Step 1: Preparation of intermediates like 2-chloroaniline (chlorophenyl precursor) and substituted piperazine derivatives (e.g., 4-benzylpiperazine) .
  • Step 2: Coupling reactions (e.g., urea formation via isocyanate intermediates or carbodiimide-mediated coupling) .
  • Step 3: Purification using techniques like column chromatography or recrystallization, monitored by TLC/HPLC .
    Optimization Strategies
  • Adjust solvent polarity (e.g., DMF for solubility vs. THF for controlled reactivity).
  • Catalytic additives (e.g., DMAP for acyl transfer) to accelerate urea bond formation .
  • Temperature control (e.g., 0–5°C for sensitive intermediates) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Basic Characterization

  • NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., pyridin-3-yl vs. pyridin-2-yl) and urea NH signals .
  • Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (e.g., ESI-MS for intact molecular ion detection) .
    Advanced Techniques
  • X-ray Crystallography: Resolve stereochemistry of the ethyl linker and piperazine orientation .
  • IR Spectroscopy: Confirm urea carbonyl stretch (~1640–1680 cm⁻¹) and absence of residual isocyanate groups .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

SAR Design Framework

Core Modifications:

  • Replace the 2-chlorophenyl group with 3- or 4-chlorophenyl to assess positional effects on target binding .
  • Substitute benzylpiperazine with methylpiperazine or morpholine to evaluate steric/electronic impacts .

Biological Assays:

  • Screen modified analogs against target receptors (e.g., GPCRs or kinases) using competitive binding assays .
  • Compare IC₅₀ values to quantify potency changes .

Computational Modeling:

  • Perform docking studies (e.g., AutoDock Vina) to predict interactions with active sites .

Q. How should contradictions in biological activity data be addressed?

Advanced Data Analysis

  • Reproducibility Checks: Validate assays under standardized conditions (e.g., pH, temperature, cell line passage number) .
  • Metabolic Stability Testing: Assess if discrepancies arise from compound degradation (e.g., CYP450 metabolism) using liver microsome assays .
  • Orthogonal Assays: Confirm activity via alternate methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
    Case Example
    If cytotoxicity varies across studies, test purity (>95% via HPLC) and rule out endotoxin contamination .

Q. What strategies are effective in improving the compound’s pharmacokinetic (PK) profile?

Methodological Approaches

  • Lipophilicity Adjustment: Introduce polar groups (e.g., hydroxyl or sulfonamide) to enhance solubility without compromising target binding .
  • Prodrug Design: Mask urea NH groups with acetyl or phosphate moieties to improve oral bioavailability .
  • Plasma Protein Binding Assays: Use equilibrium dialysis to quantify unbound fraction and adjust dosing regimens .

Q. How can researchers resolve synthetic challenges related to stereochemical control?

Advanced Synthesis Techniques

  • Chiral Chromatography: Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) .
  • Asymmetric Catalysis: Employ chiral catalysts (e.g., BINOL-derived ligands) during key coupling steps .
  • Crystallization-Induced Diastereomer Resolution: Form diastereomeric salts with chiral acids (e.g., tartaric acid) .

Q. What in vitro models are suitable for evaluating this compound’s therapeutic potential?

Basic Screening Models

  • Cell-Based Assays: Use HEK293 cells expressing target receptors (e.g., dopamine D3 for neuropsychiatric applications) .
  • Enzyme Inhibition: Test against purified enzymes (e.g., kinases) using fluorogenic substrates .
    Advanced Models
  • 3D Tumor Spheroids: Assess anticancer efficacy in a physiologically relevant microenvironment .
  • Primary Cell Cultures: Validate anti-inflammatory effects in human PBMCs .

Q. How can computational tools aid in predicting off-target effects?

Methodological Workflow

Target Profiling: Use SwissTargetPrediction or SEA to identify potential off-targets .

Molecular Dynamics (MD): Simulate compound-receptor interactions over 100+ ns to assess binding stability .

Toxicity Prediction: Leverage ADMET software (e.g., ADMETLab 2.0) to predict hERG inhibition or hepatotoxicity .

Q. What are the key challenges in scaling up synthesis for preclinical studies?

Process Chemistry Considerations

  • Batch vs. Flow Chemistry: Transition from batch reactions to continuous flow for improved heat/mass transfer .
  • Cost-Effective Reagents: Replace expensive catalysts (e.g., Pd-based) with cheaper alternatives (e.g., Ni) .
  • Green Chemistry: Optimize solvent recovery (e.g., ethanol/water mixtures) to reduce waste .

Q. How can researchers validate the compound’s mechanism of action (MoA)?

Advanced Validation Strategies

  • CRISPR Knockout Models: Delete putative target genes (e.g., PI3K) to confirm loss of compound efficacy .
  • Thermal Shift Assays (TSA): Measure target protein stability shifts upon compound binding .
  • Transcriptomic Profiling: Use RNA-seq to identify downstream pathways modulated by the compound .

属性

IUPAC Name

1-[2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]-3-(2-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClN5O/c26-22-10-4-5-11-23(22)29-25(32)28-18-24(21-9-6-12-27-17-21)31-15-13-30(14-16-31)19-20-7-2-1-3-8-20/h1-12,17,24H,13-16,18-19H2,(H2,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMBATZDKGYUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(CNC(=O)NC3=CC=CC=C3Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。